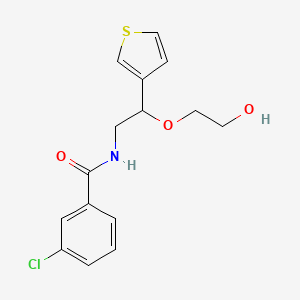
3-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C15H16ClNO3S and its molecular weight is 325.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and applications in various fields.
- Molecular Formula : C15H16ClNO3S
- Molecular Weight : 325.81 g/mol
- CAS Number : 2034566-03-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to participate in several biochemical pathways:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in disease processes. For example, it may inhibit key metabolic enzymes or receptors that are overexpressed in certain cancers.
- Antiviral Activity : Initial studies suggest that derivatives of this compound may exhibit antiviral properties, particularly against viruses that utilize the type III secretion system (T3SS), which is crucial for their pathogenicity .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:
- Chloro Substitution : The presence of the chloro group at the 3-position enhances lipophilicity, which may improve membrane permeability and bioavailability.
- Hydroxyethyl Group : This moiety is critical for maintaining solubility and potentially interacting with biological targets through hydrogen bonding.
- Thiophene Ring : The thiophene component contributes to the compound's electronic properties, enhancing its ability to interact with various biomolecules.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antiviral | Inhibition of T3SS | |
| Enzyme Inhibition | IC50 values vary | |
| Cytotoxicity | Low toxicity observed | |
| Antimicrobial | Effective against specific strains |
Case Studies
- Antiviral Efficacy : A study demonstrated that compounds similar to this compound effectively inhibited the replication of viruses utilizing T3SS, showcasing potential for therapeutic development against bacterial infections .
- Cytotoxicity Assessment : In vitro assays indicated that while the compound exhibits cytotoxic effects on cancer cell lines, it remains selectively toxic at higher concentrations, suggesting a need for careful dose optimization during therapeutic applications .
Applications in Research
The unique properties of this compound make it suitable for various applications:
- Drug Development : As a scaffold for designing new therapeutic agents targeting specific diseases.
- Biological Probes : Utilized in studies to understand enzyme mechanisms and receptor interactions.
Eigenschaften
IUPAC Name |
3-chloro-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c16-13-3-1-2-11(8-13)15(19)17-9-14(20-6-5-18)12-4-7-21-10-12/h1-4,7-8,10,14,18H,5-6,9H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAUJNRDHREOCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC(C2=CSC=C2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














